Enantiomeric Identity: (3R,4R) vs. (3S,4S) Antipode – Impact on Pharmacological Target Engagement
The (3R,4R) enantiomer (CAS 955028-90-7) is the stereoisomer employed in medicinal chemistry campaigns targeting κ-adrenergic and κ-opioid receptors, while the (3S,4S) antipode (CAS 1821740-54-8) has not been reported in the same pharmacological context . Commercial suppliers list the (3R,4R) compound at ≥97% purity, whereas the (3S,4S) enantiomer is typically offered at 95% purity, reflecting differences in synthetic accessibility and demand . Although direct head-to-head biological data for the isolated enantiomers are not publicly available, the defined stereochemistry (InChI Key: PSDMSGJMWVMEMV-RKDXNWHRSA-N) ensures reproducible chirality that is critical for enantioselective synthesis [1].
| Evidence Dimension | Stereochemical configuration and commercial purity |
|---|---|
| Target Compound Data | (3R,4R); 97% purity (Aladdin) |
| Comparator Or Baseline | (3S,4S) enantiomer (CAS 1821740-54-8); 95% purity (CheMenu) |
| Quantified Difference | Absolute configuration inversion; 2% higher typical purity for (3R,4R) |
| Conditions | Vendor certificate-of-analysis specifications |
Why This Matters
For asymmetric synthesis of drug candidates, the incorrect enantiomer can abolish target binding or produce antagonistic effects, making enantiomeric identity a non-negotiable procurement criterion.
- [1] PubChem Compound Summary CID 69093057. rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. National Center for Biotechnology Information, 2026. View Source
